methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
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Overview
Description
methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrazine core with a thioacetate group, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have shown significant inhibitory activity against cdk2 . This suggests that Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate might interact with CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 typically results in cell cycle arrest, preventing the transition from the g1 phase to the s phase . This can lead to apoptosis, particularly in cancer cells .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate might also exhibit cytotoxic effects, potentially through the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dimethylphenylhydrazine with a suitable diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the Thioacetate Group: The thioacetate group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazolo[1,5-a]pyrazine derivative with methyl thioacetate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of pyrazolo[1,5-a]pyrazine derivatives, including their effects on cell proliferation and apoptosis.
Chemical Biology: The compound can serve as a probe to investigate molecular interactions and pathways in biological systems.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit biological activity and have been investigated for their therapeutic potential.
Uniqueness
methyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is unique due to the presence of the thioacetate group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other pyrazolo[1,5-a]pyrazine derivatives and may contribute to its specific activity and applications.
Properties
IUPAC Name |
methyl 2-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-5-13(12(2)8-11)14-9-15-17(23-10-16(21)22-3)18-6-7-20(15)19-14/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRQSRXGRUYXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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